2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl group at position 5 and a methyl group at position 2. The triazole ring is connected via a sulfanyl bridge to an acetamide moiety, which is further linked to a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-25-9-11(3-8-15(25)28)16-23-24-17(26(16)2)29-10-14(27)22-13-6-4-12(5-7-13)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIKSFQXXJTACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
VU0642542-1 interacts with its targets, the MAOs, by inhibiting their action. The reversible mechanism of action facilitates the competition of concentrated substrate with the inhibitor; thus, in case of high inhibition, the substrate is able to displace the inhibitor from the catalytic site limiting the secondary effects.
Biochemical Pathways
The inhibition of MAOs by VU0642542-1 affects the metabolism of neurotransmitters. The enzymatic reaction involves the formation of the corresponding aldehyde from the neurotransmitter to form the oxidized FAD and releasing hydrogen peroxide resulting from the reduction of molecular oxygen and ammonia or a substituted amine depending on the substrate.
Result of Action
The inhibition of MAOs by VU0642542-1 can lead to an increase in the levels of amines and neurotransmitters, which can have various effects at the molecular and cellular levels. For example, MAO inhibitors have been developed as successful drugs for the treatment of complex diseases, being the first drugs approved for depression in the late 1950s.
Biological Activity
The compound 2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a dihydropyridine moiety, which are known for their diverse biological activities. The presence of trifluoromethyl groups enhances lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C17H16F3N5OS |
| Molecular Weight | 385.40 g/mol |
| CAS Number | Not available |
| SMILES | CC(=O)N(C1=NN=C(C=C1)C(S)C2=C(C=CC=N2)C(=O)C)C(F)(F)F |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, triazole compounds have shown significant cytotoxicity against various cancer cell lines. One study reported an IC50 value ranging from 1.02 to 74.28 μM for related triazole compounds across multiple cancer types, indicating promising anticancer properties .
Case Study:
A synthesized triazole derivative demonstrated high efficacy against MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) cell lines with notable cytotoxicity at concentrations of 10 and 20 μM . These findings suggest that the compound may exhibit similar or enhanced activity due to its unique structural features.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth was evaluated against Gram-positive and Gram-negative strains, showing significant antibacterial activity . The mechanism of action is believed to involve disruption of cell wall synthesis and interference with nucleic acid synthesis.
Table: Antimicrobial Efficacy of Triazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition: Triazole compounds often act as enzyme inhibitors, particularly affecting pathways involved in cell proliferation.
- Receptor Interaction: The compound may interact with specific receptors involved in oncogenesis and inflammation.
- Oxidative Stress Induction: Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Toxicity Studies
Preliminary toxicity assessments indicate that the compound exhibits low toxicity profiles in vitro, with no significant hemolytic activity observed at concentrations below 100 μM . Further in vivo studies are necessary to confirm these findings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
Key Observations :
- The ethyl-pyridinyl analogue () demonstrates how minor alkyl/heterocyclic substitutions alter physicochemical properties (e.g., logP, solubility) and target selectivity.
- Compound 7h () highlights the impact of bulky aromatic substituents (e.g., chlorophenyl) on steric hindrance and binding pocket compatibility.
Physicochemical and Pharmacokinetic Properties
Notes:
- The trifluoromethyl group in the target compound and its ethyl-pyridinyl analogue enhances lipophilicity and metabolic stability compared to non-CF3-containing derivatives .
- Compound 7h’s higher logP correlates with reduced aqueous solubility, a common challenge in triazole-based drug design .
Bioactivity and Target Engagement
Though explicit bioactivity data for the target compound is unavailable, insights can be drawn from structurally related molecules:
- Kinase Inhibition : Analogues with triazole-sulfanyl-acetamide scaffolds show affinity for kinases like ROCK1, as demonstrated in Chemical Space Docking studies . The trifluoromethyl group may enhance binding to hydrophobic kinase pockets.
- Anti-Exudative Effects : Furan-2-yl triazole derivatives () show anti-inflammatory activity comparable to diclofenac, implying possible applications for the target compound in inflammation.
Computational Similarity Analysis
Using Tanimoto coefficients (Tc > 0.8 indicates high similarity) :
- The ethyl-pyridinyl analogue () shares ~85% structural similarity (Tc = 0.85) with the target compound, primarily due to the triazole-sulfanyl-acetamide backbone.
- Compound 7h () and furan-2-yl derivatives () exhibit lower similarity (Tc = 0.65–0.70), reflecting divergent substituent effects on bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
